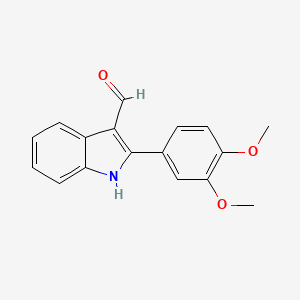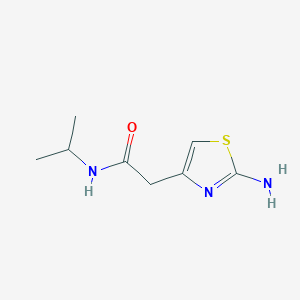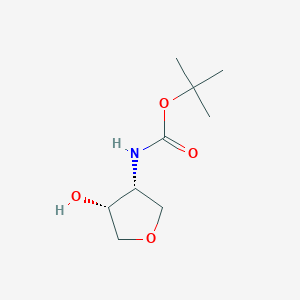![molecular formula C8H15BrO2 B1372790 2-[(3-Bromopropoxy)methyl]oxolane CAS No. 1094435-43-4](/img/structure/B1372790.png)
2-[(3-Bromopropoxy)methyl]oxolane
説明
“2-[(3-Bromopropoxy)methyl]oxolane” is a chemical compound with the CAS Number: 1094435-43-4 . It has a molecular weight of 223.11 . This compound is used in scientific research and finds applications in various fields like organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromopropoxy)methyl]oxolane” consists of a five-membered oxolane ring with a bromopropoxy methyl group attached . The InChI code for this compound is 1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Bromopropoxy)methyl]oxolane” include a molecular weight of 223.11 . More specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Oxetane and Oxolane Formation : The compound 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with a base in aqueous dimethyl sulfoxide, form corresponding oxetanes as main products. Under anhydrous conditions, these compounds yield oxolane dimers (Murai, Ono, & Masamune, 1977).
Electrophilic Additions : The chemistry of 3,4-epoxy-2-methylene oxolanes includes highly diastereoselective electrophilic additions. Using phenylselenyl bromine as an electrophile, complete diastereoselectivity favoring the trans isomer was achieved (V. Dalla & P. Pale, 1996).
Synthesis of Chiral GABA Analogues : The epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes were synthesized from (S)-N-tritylhomoserine lactone. These compounds were used to create conformationally restricted chiral γ-aminobutyric acid (GABA) analogues (Papaioannou et al., 1991).
Synthesis of Nucleic Acid Related Compounds : The treatment of 1,3-dioxolane with acetyl bromide produced (2-acetoxyethoxy)methyl bromide, which was then used in synthesizing N-[(2-hydroxyethoxy)methyl] heterocycles, potent antiviral agents (Robins & Hatfield, 1982).
Aldehyde-functionalized Poly(2-oxazoline)s : A protected aldehyde-functionalized 2-oxazoline, 2-[3-(1,3)-dioxolan-2-ylpropyl]-2-oxazoline (DPOx), was synthesized and used in polymerization to create water-soluble copolymers. The hydrolysis of these homo- and copolymers resulted in aldehyde-bearing poly(2-oxazoline)s, which reacted with amino-oxy compounds to form oximes (Taubmann, Luxenhofer, Cesana, & Jordan, 2005).
Polymerization and Cyclization Reactions : 2-(Multimethoxy)phenyl-4-methylene-1,3-dioxolanes were prepared and polymerized with boron trifluoride, leading to mainly ring-opening polymerization and cyclization reactions to yield poly(keto ether) and 3(2H)-dihydrofuranone (Jang & Gong, 1999).
Safety And Hazards
特性
IUPAC Name |
2-(3-bromopropoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXDWYCBLYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopropoxy)methyl]oxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



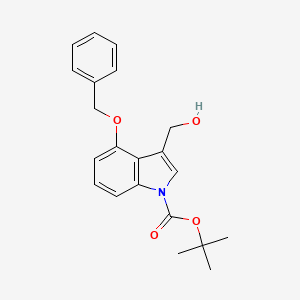

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)


![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)
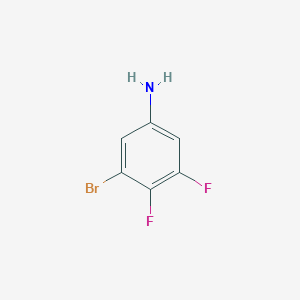
![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
